N1-(3-chlorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide
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Overview
Description
N1-(3-chlorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide is a synthetic compound that has garnered interest in various fields of scientific research
Mechanism of Action
Target of Action
Similar compounds have been designed and evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s known that similar compounds exhibit significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of these compounds in docking studies reveal their suitability for further development .
Biochemical Pathways
It’s known that similar compounds can exhibit higher anti-tb activity against mtb .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra .
Action Environment
It’s known that the efficacy of similar compounds can be influenced by various factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-chlorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide typically involves the reaction of 3-chloroaniline with 4-sulfamoylphenethylamine in the presence of oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Step 1: 3-chloroaniline reacts with oxalyl chloride to form an intermediate.
Step 2: The intermediate is then reacted with 4-sulfamoylphenethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(3-chlorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
N1-(3-chlorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N1-(3-chlorophenyl)-N2-(4-sulfamoylphenethyl)thiazole-4-carboxamide
- 3-methyl-N-(4-sulfamoylphenethyl)-1,2,4-thiadiazole-5-carboxamide
Uniqueness
N1-(3-chlorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features differentiate it from other similar compounds, making it a valuable subject of study in various research fields.
Properties
IUPAC Name |
N'-(3-chlorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O4S/c17-12-2-1-3-13(10-12)20-16(22)15(21)19-9-8-11-4-6-14(7-5-11)25(18,23)24/h1-7,10H,8-9H2,(H,19,21)(H,20,22)(H2,18,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQPIWKPIITXGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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